molecular formula C7H8N2O2S B3241487 Benzenethiol, 2-amino-3-methyl-5-nitro- CAS No. 146746-79-4

Benzenethiol, 2-amino-3-methyl-5-nitro-

Cat. No.: B3241487
CAS No.: 146746-79-4
M. Wt: 184.22 g/mol
InChI Key: DFGFXRKVXKFKGQ-UHFFFAOYSA-N
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Description

Benzenethiol, 2-amino-3-methyl-5-nitro-: is an organic compound with the molecular formula C7H8N2O2S It is a derivative of benzenethiol, featuring amino, methyl, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination: The amino group can be introduced via a substitution reaction, where a suitable leaving group on the benzene ring is replaced by an amino group using reagents such as ammonia or amines.

    Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of benzenethiol, 2-amino-3-methyl-5-nitro- typically involves multi-step synthesis starting from readily available precursors. The process includes nitration, amination, and methylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenethiol, 2-amino-3-methyl-5-nitro- can undergo oxidation reactions to form sulfonic acids or disulfides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro, amino, or methyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfonic acids or disulfides.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

Chemistry: Benzenethiol, 2-amino-3-methyl-5-nitro- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound can be used to study the effects of nitro and amino substituents on biological activity. It may also serve as a probe in biochemical assays.

Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s unique structure may offer specific interactions with biological targets.

Industry: In industrial applications, benzenethiol, 2-amino-3-methyl-5-nitro- can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in various chemical processes.

Mechanism of Action

The mechanism of action of benzenethiol, 2-amino-3-methyl-5-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and engage in nucleophilic substitution reactions. The methyl group can influence the compound’s hydrophobicity and steric properties, affecting its overall reactivity and interactions.

Comparison with Similar Compounds

  • Benzenethiol, 2-amino-5-methyl-3-nitro-
  • Benzenethiol, 2-amino-4-methyl-6-nitro-
  • Benzenethiol, 2-amino-3-methyl-4-nitro-

Comparison:

  • Benzenethiol, 2-amino-3-methyl-5-nitro- is unique due to the specific positioning of its substituents, which can significantly influence its chemical properties and reactivity.
  • The presence of both amino and nitro groups in different positions can lead to variations in electronic effects, steric hindrance, and overall molecular interactions.
  • Compared to its analogs, benzenethiol, 2-amino-3-methyl-5-nitro- may exhibit distinct reactivity patterns and applications due to its unique structural features.

Properties

IUPAC Name

2-amino-3-methyl-5-nitrobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-4-2-5(9(10)11)3-6(12)7(4)8/h2-3,12H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGFXRKVXKFKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)S)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40772259
Record name 2-Amino-3-methyl-5-nitrobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40772259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146746-79-4
Record name 2-Amino-3-methyl-5-nitrobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40772259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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